![molecular formula C24H26N2O3S2 B5500611 N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

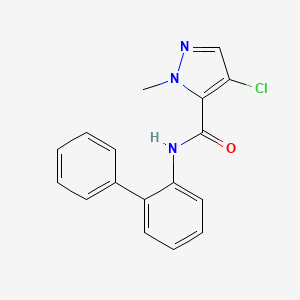

N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide belongs to a class of compounds with a thiazolidine backbone, known for their broad spectrum of biological activities. The interest in these compounds has grown due to their potential applications in various fields of chemistry and biology, particularly in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related thiazolidine compounds typically involves the condensation of thiol or amine groups with carbonyl compounds under specific conditions. For example, the synthesis of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and related derivatives can be efficiently achieved using microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often features an essentially planar thiazolidine moiety, which can significantly influence their biological activities. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate their structures, revealing details such as bond lengths, angles, and conformational preferences (Kosma, Selzer, & Mereiter, 2012).

Applications De Recherche Scientifique

Photodynamic Therapy for Cancer Treatment

The research by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibit useful properties for photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Characterization of Novel Compounds

Delgado et al. (2005) explored the supramolecular structures of four Z-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing complex hydrogen-bonded structures. These structural insights contribute to the understanding of the chemical behavior and potential applications of similar thiazolidinone derivatives (Delgado et al., 2005).

Anticancer Activity

Hanan M. Refaat (2010) synthesized a series of 2-substituted benzimidazole derivatives, including thiazolidinone compounds, demonstrating their anticancer activity against various human cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer therapies (Refaat, 2010).

Neuroprotective Effects

The study by Hassan, Khan, and Amir (2012) focused on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives with anticonvulsant and neuroprotective effects. One compound, in particular, displayed promising neuroprotective effects by lowering levels of specific biomarkers, indicating its potential as a lead in searching for effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antimicrobial Activities

Mohamed et al. (2012) discussed the synthesis and antimicrobial activities of 8-ethoxycoumarin derivatives, including thiazolidin-4-one derivatives. These compounds were evaluated for their potential antimicrobial properties, contributing to the search for new antimicrobial agents (Mohamed et al., 2012).

Propriétés

IUPAC Name |

N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S2/c1-3-29-20-13-11-18(12-14-20)16-21-23(28)26(24(30)31-21)15-7-10-22(27)25(2)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,16H,3,7,10,15,17H2,1-2H3/b21-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZFKJRFDLKSDM-PGMHBOJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![N-[2-(3-methyl-2-thienyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500543.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5500559.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)